
3-Mercapto-3-methylbutyl formate
Vue d'ensemble
Description
3-Mercapto-3-methylbutyl formate (CAS: 50746-10-6; FEMA 3855) is a sulfur-containing compound classified as a non-aromatic thiol ester. It is structurally characterized by a formate group (-O-CO-O-) and a thiol (-SH) group attached to a branched methylbutyl chain. This compound is a key contributor to the aroma profile of roasted coffee, particularly in Arabica varieties, where it imparts complex notes described as "sweaty, fruity, blackcurrant-like, catty, and roasty" . It is synthesized during coffee roasting via Maillard reactions and degradation of sulfur-containing amino acids . At concentrations as low as 0.1 ppm, it significantly enhances coffee’s sensory profile, contributing to its status as a functional food with antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Mercapto-3-methylbutyl formate can be synthesized through the reaction of 3-mercapto-3-methyl-1-butanol with formic acid or its derivatives . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The raw materials are fed into the reactor, where they undergo esterification to form the desired product. The product is then purified through distillation or other separation techniques to achieve the required purity levels .
Analyse Des Réactions Chimiques
Hydrolysis Reactions
As a formate ester, the compound undergoes hydrolysis under acidic or basic conditions:
Condition | Products | Mechanism |
---|---|---|
Acidic (H⁺) | Formic acid + 3-mercapto-3-methylbutanol | Nucleophilic acyl substitution |
Basic (OH⁻) | Formate salt + corresponding thiol alcohol | Saponification |
Stability Notes :
-
Stability in food matrices (e.g., coffee, wine) suggests resistance to enzymatic hydrolysis at ambient pH .
Thermal Decomposition and Combustion
Under combustion, the compound decomposes to release sulfur oxides (SOₓ) and carbon dioxide :
Critical Data :
Thiol-Specific Reactivity
The tertiary thiol group (-SH) undergoes characteristic reactions:
Oxidation :
Nucleophilic Substitution :
-
The thiol group can react with alkyl halides or epoxides, though such reactions are undocumented for this specific ester.
Role in Food Chemistry
While not a direct reaction, enzymatic degradation in foods like coffee and wine releases volatile thiols (e.g., 3-mercapto-3-methylbutanol) contributing to "catty" or fruity aromas .
-
Biochemical Pathway : β-lyase cleavage during fermentation liberates thiols from cysteine conjugates .
Stability and Storage Considerations
Applications De Recherche Scientifique
Introduction to 3-Mercapto-3-methylbutyl formate
This compound (CAS Number: 50746-10-6) is an organic compound classified as a carboxylic acid ester, characterized by its unique structure and properties. It has garnered attention primarily for its applications in the food industry, particularly as a flavoring agent. This compound possesses a distinct catty, fruity, and herbal taste profile, making it valuable in enhancing the sensory attributes of various food products.
Chemical Properties and Structure
This compound has the following chemical characteristics:
- Molecular Formula : C₆H₁₂O₂S
- Molecular Weight : 148.223 g/mol
- IUPAC Name : 3-methyl-3-sulfanylbutyl formate
- Structure :
These properties categorize it within the broader class of organic compounds known as carboxylic acid esters, which are essential in various biological and industrial applications.
Flavoring Agent in Food Industry
One of the primary applications of this compound is as a flavoring agent in the food industry. It is particularly noted for its role in enhancing the flavor profile of roasted coffee. Studies have shown that this compound contributes significantly to the aroma and taste of Arabica and Robusta coffees, with its concentration increasing with the degree of roasting .
Table 1: Concentration Levels in Coffee
Coffee Type | Concentration of this compound (ppm) |
---|---|
Arabica Coffee | Detected but not quantified |
Robusta Coffee | Detected but not quantified |
Roasted Coffee | Increases with roasting degree |
Nutritional Applications
Research indicates that this compound may serve as a potential biomarker for certain foods, particularly coffee . This characteristic can be utilized to trace dietary intake and assess nutritional profiles in various populations.
Applications in Brewing
The compound has been identified in yeast strains used for brewing, where it may influence the flavor profile of beers . Its presence can affect fermentation processes and potentially improve the sensory qualities of the final product.
Research on Antioxidant Properties
There is ongoing research into the antioxidant properties of compounds related to this compound, particularly in food matrices like sesame seed meals. These studies suggest that processing methods can enhance the nutritional profile of these foods, which may include compounds like this compound .
Potential Use in Fragrance Industry
Due to its unique aromatic properties, there is potential for utilizing this compound in the fragrance industry. Its distinct scent profile could be beneficial in creating new fragrance formulations.
Case Study 1: Flavor Contribution in Coffee
A study highlighted that 3-Mercapto-3-methylbutyl acetate, closely related to formate, was identified as a significant contributor to roasted coffee flavor. The research demonstrated that variations in roasting levels influenced the concentration of these compounds, suggesting that they play a crucial role in defining coffee's sensory attributes .
Case Study 2: Nutritional Profiling
In another study examining dietary impacts on health, researchers explored how compounds like this compound could serve as biomarkers for dietary habits related to coffee consumption. This research aims to connect flavor compounds with nutritional outcomes .
Mécanisme D'action
The mechanism of action of 3-mercapto-3-methylbutyl formate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to changes in their activity and function . Additionally, it can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
3-Mercapto-3-methylbutyl Acetate (CAS: 50746-09-3)
- Structural Difference : Replaces the formate group with an acetate (-O-CO-CH₃).
- Odor Profile : Less fruity but more "roasty" and "meaty" compared to the formate .
- Role in Coffee : Identified in roasted coffee brews, its concentration increases with roasting intensity, similar to the formate. However, its aroma contribution is secondary due to lower volatility and higher odor thresholds .
- Chemical Stability: More stable than the formate due to the larger acetyl group, reducing interaction with coffee melanoidins .
3-Mercapto-3-methyl-1-butanol (CAS: 34300-94-2)
- Structural Difference : Replaces the formate ester with a hydroxyl (-OH) group.
- Odor Profile : "Sweet, soup-like, cooked meat, spicy, and chicken brothy" .
- Role in Coffee : Acts as a precursor to thiol esters like the formate and acetate. Its concentration decreases with roasting, contrasting with the formate’s increase .
- Sensory Threshold : Higher than the formate (1:1.7×10⁷ dilution in mice vs. 1:1.4×10⁵ for the formate), indicating lower potency .
2-Furfurylthiol (CAS: 98-02-2)
- Structural Difference : Aromatic thiol with a furan ring.
- Odor Profile : "Coffee-like, burnt, sulfury" .
- Role in Coffee : A primary aroma compound in both Arabica and Robusta coffee, with higher volatility but lower stability than 3-mercapto-3-methylbutyl formate. It degrades rapidly in brewed coffee .
- Interaction with Melanoidins: Shows strong binding to coffee melanoidins, reducing its free concentration in brews .
3-Mercapto-3-methylbutyl Isovalerate (CAS: 612071-27-9)
- Structural Difference : Larger isovalerate ester group (-O-CO-C₄H₉).
- Odor Profile: Not well-documented but expected to have "earthy, savory" notes due to the branched ester.
- Applications : Less common in coffee; primarily used in savory flavor formulations .
Key Comparative Data
Functional Group Impact on Properties
- Formate vs. Acetate Esters : The smaller formate group in this compound increases volatility and aroma potency compared to its acetate counterpart, but reduces stability .
- Thiol vs. Alcohol: The thiol group in the formate enhances sulfurous aroma notes, while the hydroxyl group in 3-mercapto-3-methyl-1-butanol shifts the profile toward sweeter, meatier tones .
Species-Specific Sensitivity
- Mice: Less sensitive to this compound (threshold 1:1.4×10⁵) than to 3-mercapto-3-methyl-1-butanol (1:1.7×10⁷) .
- Humans : More sensitive than mice to the formate, detecting it at 0.001 ppm. This compound also triggers parosmia (distorted smell perception) in some individuals .
Stability and Interactions in Coffee
- Melanoidin Binding: Non-aromatic thiols like the formate show minimal interaction with coffee melanoidins, unlike aromatic thiols (e.g., 2-furfurylthiol) or pyrazines, which bind strongly .
- Thermal Degradation : The formate is stable under roasting conditions but degrades slowly in acidic brews, unlike 2-furfurylthiol, which decomposes rapidly .
Activité Biologique
3-Mercapto-3-methylbutyl formate (MMBF) is a sulfur-containing compound notable for its distinct olfactory properties and biological implications. This article explores its synthesis, biological activity, and significance in various applications, particularly in food science.
Chemical Structure and Synthesis
This compound is an organosulfur compound with the molecular formula . The compound is synthesized through various chemical pathways, often starting from 3-mercapto-3-methylbutanol. The synthesis typically involves esterification processes, where the thiol group reacts to form the corresponding formate ester.
Odor Profile and Sensory Impact
MMBF is recognized for its potent aroma, described as "catty" or "roasted coffee-like." It plays a significant role in the flavor profile of various food products, especially coffee and wines. The perception threshold of MMBF is notably low, with studies indicating that it can be detected at concentrations as low as 1500 ng/L in aqueous solutions, making it an important compound in sensory analysis.
Case Studies in Food Science
-
Coffee Aroma Analysis :
- A study utilizing Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) demonstrated that MMBF contributes significantly to the aroma of freshly brewed coffee. The compound was detected in trace amounts (below 1 ppbv) but showed a marked increase in concentration post-consumption, indicating its role in flavor release during drinking .
- Wine Flavor Contribution :
Enzymatic Activity and Degradation
Research indicates that MMBF's stability and volatility can be influenced by enzymatic activity. For instance, salivary enzymes can degrade MMBF more rapidly than other volatile thiols, which may affect its sensory properties during consumption . Moreover, factors such as temperature and pH during food processing can alter the concentration and perception of MMBF.
Table of Key Findings
Propriétés
IUPAC Name |
(3-methyl-3-sulfanylbutyl) formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-6(2,9)3-4-8-5-7/h5,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAPYUYITKYXJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCOC=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198790 | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
181.00 °C. @ 760.00 mm Hg | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in water at 1000 mg/L, white petrolatum 250 g/kg at 20oC, acetone and 95% ethanol at 20oC | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.03 | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/490/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
50746-10-6 | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50746-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050746106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-3-sulfanylbutyl) formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-MERCAPTO-3-METHYLBUTYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52GQ058752 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Mercapto-3-methylbutyl formate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036193 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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